7-Iodo-2,4-dimethyl-1,8-naphthyridine
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Overview
Description
“7-Iodo-2,4-dimethyl-1,8-naphthyridine” is a chemical compound with the CAS Number: 2415263-13-5. It has a molecular weight of 284.1 . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are general methods for the synthesis of 1,8-naphthyridines. These methods include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one .
Molecular Structure Analysis
The Inchi Code for “this compound” is 1S/C10H9IN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3
.
Physical And Chemical Properties Analysis
Mechanism of Action
The mechanism of action of 7-Iodo-2,4-dimethyl-1,8-naphthyridine is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in bacterial and cancer cell growth and proliferation. Specifically, this compound has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being investigated. However, it has been shown to exhibit low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-Iodo-2,4-dimethyl-1,8-naphthyridine for lab experiments is its potent antimicrobial and anticancer activity, which makes it a valuable tool for studying bacterial and cancer cell growth and proliferation. However, one of the limitations of this compound is its relatively high cost and limited availability, which may hinder its widespread use in scientific research.
Future Directions
There are several future directions for research on 7-Iodo-2,4-dimethyl-1,8-naphthyridine. One potential area of interest is in the development of new antimicrobial agents based on this compound. Additionally, further studies are needed to investigate the mechanisms of action of this compound in bacterial and cancer cells. Finally, the development of novel drug delivery systems for this compound may also be an area of future research.
Synthesis Methods
The synthesis of 7-Iodo-2,4-dimethyl-1,8-naphthyridine involves the condensation of 2,4-dimethylnicotinaldehyde with iodine in the presence of a suitable catalyst. This method has been optimized to yield high purity and yield of the compound.
Scientific Research Applications
The potential applications of 7-Iodo-2,4-dimethyl-1,8-naphthyridine in scientific research are vast. One of the primary areas of interest is in medicinal chemistry, where this compound has been shown to exhibit potent antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. Additionally, this compound has shown promising anticancer activity against several cancer cell lines, including breast, colon, and lung cancer.
properties
IUPAC Name |
7-iodo-2,4-dimethyl-1,8-naphthyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c1-6-5-7(2)12-10-8(6)3-4-9(11)13-10/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDNDRDUYJYZQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC(=N2)I)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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